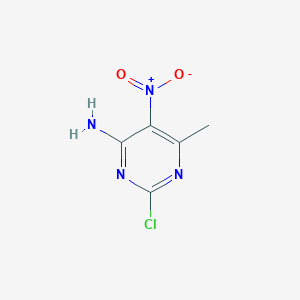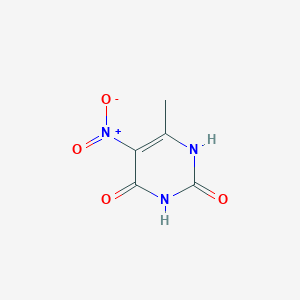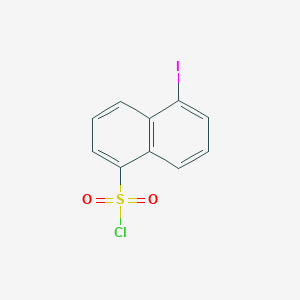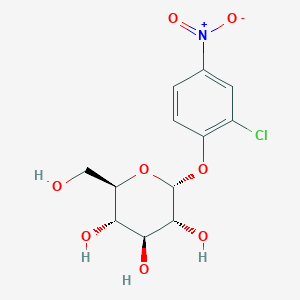
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside
描述
2-Chloro-4-nitrophenyl α-D-glucopyranoside is a crucial biomedical compound, serving as a versatile tool for investigating enzyme substrates and glucosides in the realm of scientific research . It is a chromogenic substrate for enzymes that target the linkage between CNP and alpha-D-glucose .
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrophenyl α-D-glucopyranoside involves the formation of a 2-chloro-4-nitrophenyl glucoside structure . The compound has been used in the differential assay of human alpha-amylases .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-nitrophenyl α-D-glucopyranoside is C12H14ClNO8 . The compound is a conjugate of CNP and α-D-glucose .Chemical Reactions Analysis
Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate . The compound has been used to characterize the activity of human pancreatic or salivary amylase .Physical And Chemical Properties Analysis
The compound is a powder or crystal in form and is stored at a temperature of -20°C . Its molecular weight is 335.69 .科学研究应用
Enzyme Activity Assay
This compound has been used as a substrate in assays to determine the enzymatic activity of α-amylase . Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Characterization of Human Pancreatic or Salivary Amylase
2-Chloro-4-nitrophenyl α-D-maltotrioside has been used to characterize the activity of human pancreatic or salivary amylase . This helps in understanding the role of these enzymes in digestion and metabolism.
Chromogenic Substrate for α-D-glucosidase Inhibitor
4-Nitrophenyl-α-D-glucopyranoside, a similar compound, acts as a chromogenic substrate for α-D-glucosidase inhibitor . This application is crucial in the study of glucosidase inhibitors, which are important in the treatment of diabetes.
Detection of Glucansucrases
It is also used in the detection of glucansucrases . Glucansucrases are enzymes that catalyze the synthesis of glucans from sucrose, and their activity is important in various industrial and medical applications.
Substrate for Lysosomal α-glucosidase and Maltase-glucoamylase
4-Nitrophenyl-α-D-glucopyranoside is a substrate for lysosomal α-glucosidase and maltase-glucoamylase . These enzymes play a key role in carbohydrate metabolism.
Yeast α-D-glucosidase Detection
This compound is used for yeast α-D-glucosidase detection . Yeast α-D-glucosidase is an important enzyme in the brewing industry, as it breaks down complex sugars during fermentation.
作用机制
Target of Action
The primary target of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is α-amylase , an enzyme that catalyzes the hydrolysis of starch into sugars . This compound serves as a substrate for α-amylase .
Mode of Action
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside interacts with α-amylase in a specific way. Upon hydrolysis by α-amylase, 2-chloro-4-nitrophenol is released . This reaction can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .
Biochemical Pathways
The compound plays a role in the starch and sucrose metabolism pathway . Specifically, it is involved in the breakdown of starch, a process catalyzed by α-amylase. The hydrolysis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside by α-amylase leads to the production of 2-chloro-4-nitrophenol .
Result of Action
The hydrolysis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside by α-amylase results in the release of 2-chloro-4-nitrophenol . This compound can be detected colorimetrically, providing a measure of α-amylase activity .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



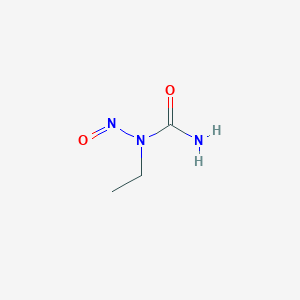
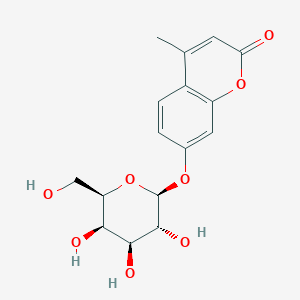
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)
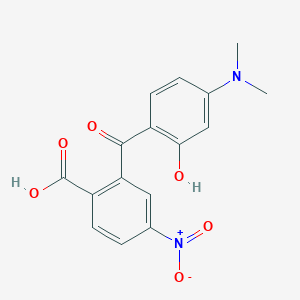
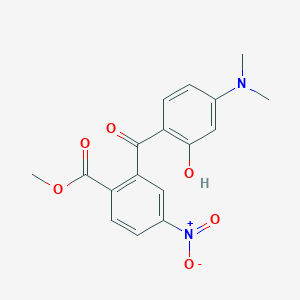
![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)

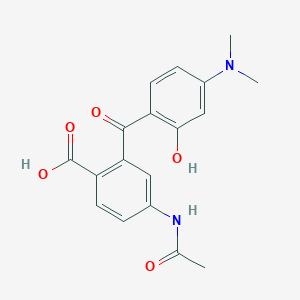

![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
